2-Chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-4-cyclopentyloxy-5-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c1-16-12-6-9(8-15)11(14)7-13(12)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQWNHTYNOZYND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Cl)OC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde: Structure, Properties, and Significance in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted benzaldehydes are a cornerstone in the synthesis of a vast array of biologically active molecules and pharmaceutical agents. This technical guide provides a comprehensive overview of 2-Chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde, a compound of interest in medicinal chemistry. While specific experimental data for this molecule is limited in public literature, this document extrapolates from established chemical principles and data from analogous structures to present its chemical structure, molecular weight, and potential physicochemical properties. Furthermore, it delves into the strategic roles of its constituent functional groups—chloro, cyclopentyloxy, and methoxy—in the context of drug design and development. This guide also outlines a putative synthetic pathway and standard analytical methodologies for its characterization, thereby serving as a valuable resource for researchers engaged in the exploration of novel chemical entities.
Molecular Structure and Physicochemical Properties
This compound is a polysubstituted aromatic aldehyde. Its structure is characterized by a benzene ring functionalized with a chloro group, a cyclopentyloxy group, a methoxy group, and a formyl (aldehyde) group.
The molecular formula for this compound is C₁₃H₁₅ClO₃, and its molecular weight is 254.71 g/mol .[1][2][3] The arrangement of the substituents on the benzaldehyde core is crucial for its chemical reactivity and biological activity. The chloro and methoxy groups are positioned at C2 and C5 respectively, flanking the cyclopentyloxy group at C4. The aldehyde functionality is at the C1 position.
A summary of its key identifiers and calculated properties is presented in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 692284-10-9 | [1] |
| Molecular Formula | C₁₃H₁₅ClO₃ | [1][2] |
| Molecular Weight | 254.71 g/mol | [1][2] |
| SMILES | COc1cc(C=O)c(Cl)cc1OC1CCCC1 | [1] |
Due to the limited availability of experimental data, a detailed exposition of its physical properties such as melting and boiling points is not feasible. However, based on its structure, it is expected to be a solid at room temperature with limited solubility in water and good solubility in common organic solvents.
Figure 1: Chemical structure of this compound.
The Role of Functional Groups in a Drug Discovery Context
The specific combination and arrangement of functional groups in this compound suggest its potential as a scaffold or intermediate in drug discovery programs.
-
The Chloro Group: The inclusion of a chlorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[4] Often referred to as the "magic chloro effect," this substitution can lead to substantial improvements in potency and can influence metabolic stability.[5][6] The electron-withdrawing nature of chlorine can alter the electronic properties of the aromatic ring, affecting its interactions with biological targets.[7]
-
The Methoxy Group: The methoxy group is a common feature in many natural products and approved drugs.[8][9] It can act as a hydrogen bond acceptor and its presence can enhance binding affinity to target proteins.[10] While generally considered to have low lipophilicity when attached to an aromatic ring, it can improve a compound's overall physicochemical profile.[10] However, it can also be a site of metabolic O-demethylation, a factor to consider in drug design.[8]
-
The Cyclopentyloxy Group (Ether Linkage): Ether linkages are prevalent in drug molecules and can contribute to improved metabolic stability compared to more labile functional groups like esters.[11][12] The cyclopentyloxy group, in particular, adds a degree of lipophilicity and conformational rigidity to the molecule, which can be advantageous for fitting into the binding pockets of target proteins.
-
The Aldehyde Group: The aldehyde functionality is a versatile chemical handle for further synthetic modifications. It can readily participate in a variety of chemical reactions, such as reductive amination, Wittig reactions, and condensations, allowing for the facile introduction of diverse chemical moieties to explore structure-activity relationships (SAR).[13][14]
Proposed Synthetic Strategies
A potential retrosynthetic analysis suggests that the target molecule could be assembled from a suitably substituted phenol. The key steps would likely involve:
-
Formylation of a substituted benzene ring: This could be achieved through various methods such as the Vilsmeier-Haack reaction or the Duff reaction on an appropriately substituted precursor.
-
Introduction of the chloro and methoxy groups: These functionalities can be introduced through electrophilic aromatic substitution reactions.
-
Formation of the cyclopentyloxy ether: This is typically accomplished via a Williamson ether synthesis, where a phenoxide is reacted with a cyclopentyl halide or tosylate.
A proposed forward synthesis is outlined in the workflow below.
Figure 2: A proposed synthetic workflow for this compound.
Note: The exact sequence of these steps may need to be optimized to achieve the desired regioselectivity and yield. Protecting groups may be necessary for certain functionalities during the synthesis.
Analytical Characterization
The structural elucidation and confirmation of this compound would rely on a combination of standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton (typically in the range of 9.5-10.5 ppm), the methoxy protons (a singlet around 3.8-4.0 ppm), and the protons of the cyclopentyloxy group (multiplets in the aliphatic region). The coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene ring.[17][18][19]
-
¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon of the aldehyde (around 190 ppm), the aromatic carbons, the methoxy carbon, and the carbons of the cyclopentyl ring.[20]
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The presence of a chlorine atom would result in a characteristic isotopic pattern for the molecular ion peak (M+) and its M+2 peak in an approximate 3:1 ratio, which is a definitive indicator of a single chlorine atom in the molecule.[21][22][23]
Infrared (IR) Spectroscopy
The IR spectrum would display characteristic absorption bands for the functional groups present. Key expected peaks include:
-
A strong C=O stretching vibration for the aldehyde carbonyl group, typically around 1685-1705 cm⁻¹ for an aromatic aldehyde.[24][25][26]
-
C-H stretching vibrations for the aldehyde proton around 2700-2850 cm⁻¹.[27]
-
C-O stretching vibrations for the ether and methoxy groups.
-
C-Cl stretching vibrations in the fingerprint region.
Conclusion
This compound represents a molecule with significant potential for applications in medicinal chemistry and drug discovery. Its unique combination of functional groups offers a platform for further synthetic elaboration and the exploration of new chemical space. While specific experimental data for this compound is not widely published, this technical guide provides a solid foundation for its synthesis, characterization, and the rationale behind its design based on established principles of medicinal chemistry. Researchers and scientists in the field of drug development can leverage this information to guide their own investigations into novel therapeutic agents.
References
-
ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters. [Link]
-
Taylor & Francis Online. (n.d.). Methoxy group: a non-lipophilic “scout” for protein pocket finding. [Link]
-
ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. [Link]
-
Digital Commons @ Liberty University. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. [Link]
-
MolPort. (n.d.). This compound | 692284-10-9. [Link]
-
ResearchGate. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF. [Link]
-
Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. [Link]
-
CORE. (n.d.). Synthesis of Functionally Substituted Benzaldehydes. [Link]
-
ACS Publications. (2023, April 4). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery | Journal of Medicinal Chemistry. [Link]
-
PubMed. (2024, July 5). The role of the methoxy group in approved drugs. [Link]
-
Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
Taylor & Francis Online. (n.d.). N.M.R. and conformational analysis of some Te-containing ortho-substituted benzaldehydes. [Link]
-
RSC Publishing. (2023, November 30). Effect of “magic chlorine” in drug discovery: an in silico approach. [Link]
-
University of Calgary. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
北京欣恒研科技有限公司. (n.d.). This compound - CAS:692284-10-9. [Link]
-
ChemBK. (n.d.). 692284-10-9. [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments | Request PDF. [Link]
-
Drug design principles. (2021, March 12). Stereoelectronics. [Link]
-
ACS Publications. (2019, January 17). 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect | ACS Omega. [Link]
-
University of Calgary. (n.d.). IR: aldehydes. [Link]
-
ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. [Link]
-
Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
-
ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set).... [Link]
-
YouTube. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. [Link]
-
Wikipedia. (n.d.). Silver nanoparticle. [Link]
-
PubChem. (n.d.). 2-Chloro-5-hydroxy-4-methoxybenzaldehyde. [Link]
-
YouTube. (2023, March 2). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. [Link]
-
MDPI. (n.d.). Recent Advances in the Development of Selected Triterpenoid-Based Hybrid Molecules and Their Antimicrobial Activities: A Review. [Link]
-
MDPI. (n.d.). Structure–Property Relationships of Aryl Ether Diamine-Based Benzoxazines: Role of Aromatic Substitution and Molecular Weight Between Crosslinks. [Link]
-
National Center for Biotechnology Information. (n.d.). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. [Link]
-
The Good Scents Company. (n.d.). 4-methoxysalicylaldehyde 2-hydroxy-4-methoxybenzaldehyde. [Link]
-
Cheméo. (n.d.). Benzaldehyde, 2-hydroxy-5-methoxy-. [Link]
Sources
- 1. This compound | 692284-10-9 | Buy Now [molport.com]
- 2. This compound - CAS:692284-10-9 - 北京欣恒研科技有限公司 [konoscience.com]
- 3. chembk.com [chembk.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Silver nanoparticle - Wikipedia [en.wikipedia.org]
- 12. Recent Advances in the Development of Selected Triterpenoid-Based Hybrid Molecules and Their Antimicrobial Activities: A Review [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. tandfonline.com [tandfonline.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. researchgate.net [researchgate.net]
- 24. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. orgchemboulder.com [orgchemboulder.com]
Physicochemical Profiling of Tofacitinib Intermediate: The N-Benzyl Piperidine Core
The following technical guide details the physicochemical properties, synthesis logic, and quality attributes of the critical N-Benzyl piperidine intermediate used in Tofacitinib manufacture.
While "benzaldehyde" is the raw material, in high-level pharmaceutical development, the term "Benzaldehyde Intermediate" typically refers to the (3R,4R)-1-benzyl-4-methylpiperidin-3-amine (and its precursors) which carry the benzyl protection group derived from benzaldehyde.
Executive Summary
Target Molecule: (3R,4R)-1-Benzyl-4-methylpiperidin-3-amine (and related salts) Role: Critical Chiral Synthon for Tofacitinib Citrate (Xeljanz®) CAS Registry: 477600-74-1 (Free Base), 1062580-52-2 (Dihydrochloride)
The synthesis of Tofacitinib, a Janus Kinase (JAK) inhibitor, hinges on the stereoselective construction of a 3,4-disubstituted piperidine ring.[1] The "Benzaldehyde Intermediate" refers to the N-benzyl protected piperidine moiety formed via the reductive amination of benzaldehyde. This benzyl group is not merely a protecting group; its lipophilicity drives the crystallization necessary for chiral resolution, ensuring the high enantiomeric excess (ee >99%) required for the final API.
This guide analyzes the physicochemical properties of this intermediate, its synthesis from benzaldehyde, and the critical quality attributes (CQAs) required for downstream coupling with the pyrrolo[2,3-d]pyrimidine core.
Chemical Identity & Structural Properties[2][3][4][5][6]
The intermediate exists in equilibrium between its free base and salt forms during processing. The Dihydrochloride (2HCl) or Tartrate salts are the most common isolated solid forms due to enhanced stability and crystallinity.
| Attribute | Specification |
| IUPAC Name | (3R,4R)-1-benzyl-4-methylpiperidin-3-amine |
| Common Name | Tofacitinib Benzyl-Amine Intermediate |
| Molecular Formula | C₁₃H₂₀N₂ (Free Base) |
| Molecular Weight | 204.31 g/mol (Base) / 277.23 g/mol (2HCl Salt) |
| Chirality | (3R, 4R) cis-configuration |
| Appearance | White to off-white crystalline powder (Salt form) |
| Solubility | High in water (Salt); Soluble in DCM/Methanol (Base) |
| pKa (Calculated) | ~9.8 (Secondary Amine), ~5.4 (Piperidine N) |
Stereochemical Criticality
The Tofacitinib molecule requires a specific cis-(3R,4R) configuration. The N-benzyl intermediate is the stage where this chirality is established.
-
Risk: Epimerization at the C3 or C4 position leads to the trans-isomer (Impurity A precursors).
-
Control: The bulky N-benzyl group (derived from benzaldehyde) creates steric hindrance that favors the formation of the cis-isomer during reductive hydrogenation and facilitates the precipitation of the desired diastereomer during salt resolution.
Synthesis & Process Logic (The Benzaldehyde Connection)
The synthesis of this intermediate is a classic example of Reductive Amination followed by Dynamic Kinetic Resolution (DKR) . Benzaldehyde acts as the "anchor" reagent.
The Synthetic Pathway[1][2][6]
-
Condensation: Benzaldehyde reacts with a 4-methyl-3-aminopyridine (or piperidone analog) to form an imine/enamine.
-
Reduction: The imine is reduced (using NaBH₄ or catalytic hydrogenation) to the N-benzyl amine.
-
Resolution: The racemic mixture is resolved using chiral acids (e.g., Di-p-toluoyl-L-tartaric acid) to isolate the (3R,4R) isomer.
Workflow Visualization
The following diagram illustrates the flow from Benzaldehyde to the Chiral Intermediate, highlighting the critical control points.
Caption: Synthesis pathway from Benzaldehyde to the (3R,4R)-N-Benzyl Intermediate, showing the critical chiral resolution step.
Physicochemical Properties & Stability Profile[5][8][9][10]
Solubility Profile
The solubility of the intermediate is pH-dependent, a property exploited during extraction and purification.
| Solvent System | Solubility Behavior | Process Implication |
| Water (pH < 4) | Highly Soluble (Salt form) | Used for aqueous workup and removal of non-basic impurities. |
| Water (pH > 10) | Insoluble (Free Base oils out) | Used to liberate the base for organic extraction (DCM/MTBE). |
| Methanol/Ethanol | Soluble | Primary solvent for crystallization and chiral resolution. |
| Toluene | Moderately Soluble (Base) | Used for azeotropic drying of the free base before coupling. |
Solid-State Stability
-
Hygroscopicity: The Dihydrochloride salt is hygroscopic . It must be stored in desiccated conditions (RH < 40%) to prevent deliquescence, which complicates handling during weight-charging.
-
Thermal Stability: Stable up to ~180°C (Melting onset). Degradation (debenzylation) can occur at elevated temperatures (>200°C) or in the presence of strong oxidizers.
Impurity Fate Mapping (The "Benzaldehyde" Risk)
The quality of the starting Benzaldehyde directly impacts the intermediate's purity.
-
Benzoic Acid: Formed via auto-oxidation of benzaldehyde. If not removed, it can form amide byproducts during downstream coupling steps.
-
Benzyl Chloride: If benzyl chloride is used instead of benzaldehyde (alternate route), trace alkyl halides are potential Genotoxic Impurities (GTIs) and must be controlled to <10 ppm.
Analytical Characterization Protocols
To validate the identity and purity of the N-benzyl intermediate, the following multi-modal testing strategy is recommended.
HPLC Method (Chiral Purity)
This is the most critical test to ensure the (3R,4R) stereochemistry.
-
Column: Chiralpak AD-H or IC (Amylose-based stationary phase).
-
Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90:10:0.1).
-
Detection: UV @ 210 nm (Benzyl chromophore).
-
Acceptance Criteria:
Proton NMR (¹H-NMR) Validation
Key diagnostic peaks confirming the structure:
-
δ 7.2–7.4 ppm (Multiplet, 5H): Aromatic protons of the Benzyl group.
-
δ 3.5 ppm (Singlet, 2H): Benzylic -CH ₂-N protons (Critical for confirming N-benzylation).
-
δ 0.9 ppm (Doublet, 3H): Methyl group at C4 (Confirms the 4-methyl substitution).
Experimental Protocol: Isolation of the Intermediate
Note: This protocol describes the liberation of the free base from the resolved tartrate salt, preparing it for the next coupling step.
-
Charge: Suspend 100g of (3R,4R)-1-benzyl-4-methylpiperidin-3-amine L-tartrate in 500 mL of Dichloromethane (DCM).
-
Neutralization: Slowly add 4N NaOH solution (approx. 200 mL) while stirring at 20-25°C until the aqueous layer pH reaches >12.
-
Separation: Agitate for 15 minutes. Allow layers to settle. The intermediate (Free Base) migrates to the DCM layer.
-
Extraction: Re-extract the aqueous layer with 100 mL DCM to recover residual amine.
-
Drying: Combine organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentration: Evaporate the solvent under reduced pressure (Vacuum: 500 mbar, Temp: <40°C) to obtain the intermediate as a pale yellow viscous oil.
-
Yield: ~95-98% recovery from salt.
-
Check: Perform KF titration. Water content must be <0.1% before proceeding to the coupling reaction with 4-chloropyrrolo[2,3-d]pyrimidine.
-
References
-
Pfizer Inc. (2012). Tofacitinib Citrate (CP-690,550) Chemistry, Manufacturing, and Controls. FDA NDA 203214. Link
-
Ripin, D. H., et al. (2003). "Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine." Organic Process Research & Development, 7(1), 115-120.[4] Link
-
Munchhoff, M. J., et al. (2010). "Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Rheumatoid Arthritis." ACS Medicinal Chemistry Letters, 1(3), 123-127. Link
-
PubChem. (2024). Compound Summary: (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.[5][6][7] National Library of Medicine. Link
-
European Medicines Agency. (2013). Assessment Report: Xeljanz (Tofacitinib). EMA/CHMP/34539/2017. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. research.unl.pt [research.unl.pt]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. CN112250615A - Preparation method of tofacitinib intermediate cis-1-benzyl-N, 4-dimethylpiperidine-3-amine dihydrochloride - Google Patents [patents.google.com]
- 5. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)- | C14H24Cl2N2 | CID 45790119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | 477600-70-7 [chemicalbook.com]
- 7. :: (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | CAS No: 1062580-52-2 | SVAK Life Sciences:: [svaklifesciences.com]
An In-depth Technical Guide to Determining the Solubility Profile of 2-Chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that profoundly influences process development, formulation design, and ultimate bioavailability.[1][2] This guide presents a comprehensive framework for determining the thermodynamic solubility profile of 2-Chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde in a range of relevant organic solvents. As a compound of interest in synthetic chemistry, potentially as an intermediate for more complex molecules, understanding its solubility is paramount for optimizing reaction conditions, purification strategies (such as crystallization), and formulation processes.[3] This document provides the theoretical underpinnings, a detailed experimental protocol based on the isothermal equilibrium method, and robust data analysis techniques suitable for researchers in drug development and process chemistry.
Introduction and Scientific Context
This compound is a substituted benzaldehyde derivative. While specific literature on this exact molecule is sparse, its structural motifs—a chlorinated aromatic ring, ether linkages, and an aldehyde group—suggest its role as a versatile building block in organic synthesis. The determination of its solubility is not merely an academic exercise; it is a foundational step in drug discovery and development.[4] Poor solubility can hinder subsequent synthetic steps, complicate purification, and lead to significant challenges in developing a viable dosage form.[5][6]
This guide focuses on establishing the thermodynamic equilibrium solubility , which is defined as the maximum concentration of a compound in a saturated solution when excess solid is present, and the solution and solid are at equilibrium.[7][8] This value is distinct from kinetic solubility and provides a true measure of the compound's dissolution potential under stable conditions.[8] The data generated using the protocols herein will enable scientists to make informed decisions regarding solvent selection for synthesis, crystallization, and formulation, ultimately accelerating the development timeline.[9][10]
Physicochemical Properties of the Solute
A preliminary understanding of the solute's properties is essential for interpreting solubility data.
-
Compound Name: this compound
-
Molecular Formula: C₁₃H₁₅ClO₃
-
Molecular Weight: 254.71 g/mol
-
Structure:
(Note: A representative structure is shown, as a publicly available verified image for this specific compound is not available.)
The molecule possesses both polar (aldehyde, ether, chloro) and non-polar (cyclopentyloxy, aromatic ring) features, suggesting a nuanced solubility profile across different solvent classes. Based on the "like dissolves like" principle, it is expected to exhibit moderate to good solubility in solvents of intermediate polarity.[11]
Rationale for Solvent Selection
The choice of solvents is critical and should reflect the potential applications in pharmaceutical manufacturing, including synthesis, purification, and formulation.[9][12] Solvents are categorized based on their polarity and hydrogen bonding capabilities. The following panel is recommended to provide a comprehensive profile.
| Solvent Class | Solvent | Rationale & Intended Use |
| Polar Protic | Ethanol | Commonly used in crystallization and as a co-solvent; generally regarded as safe (ICH Class 3).[9] |
| Methanol | High polarity; useful for synthesis and initial solubility screening (ICH Class 2, use must be controlled).[9] | |
| Polar Aprotic | Acetone | Good dissolving power for a wide range of compounds; useful in synthesis and cleaning (ICH Class 3).[9] |
| Acetonitrile | Widely used as a reaction solvent and in reversed-phase HPLC mobile phases. | |
| Dimethyl Sulfoxide (DMSO) | A very strong solvent, often used to solubilize difficult compounds for screening assays.[13] | |
| Intermediate Polarity | Dichloromethane (DCM) | Excellent solvent for organic synthesis and extraction (ICH Class 2). |
| Ethyl Acetate | A common solvent for extraction, chromatography, and crystallization (ICH Class 3). | |
| Non-Polar | Toluene | Representative of aromatic hydrocarbon solvents used in synthesis. |
| Heptane/Hexane | Representative of aliphatic hydrocarbon solvents, often used as anti-solvents in crystallization. |
This selection provides a broad polarity spectrum, enabling the construction of a comprehensive solubility map.
Experimental Protocol: Isothermal Shake-Flask Method
The most reliable method for determining thermodynamic equilibrium solubility is the isothermal shake-flask method.[8] This involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[14] The concentration of the dissolved solute in the supernatant is then quantified, typically by High-Performance Liquid Chromatography (HPLC).[11][15]
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh approximately 20 mg of this compound into several 4 mL glass vials.
-
Prepare a primary stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL) for HPLC calibration.
-
-
Equilibration:
-
To each vial containing the solid compound, add 2 mL of the selected organic solvent. This creates a slurry, ensuring an excess of solid material.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a rotating wheel within a temperature-controlled incubator set to a standard temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period. Causality Insight: A 24-hour agitation period is typically sufficient to ensure equilibrium is reached for most organic compounds. It is advisable to test multiple time points (e.g., 24h, 48h, 72h) in a preliminary experiment to confirm that the concentration has reached a plateau, thereby validating that true equilibrium has been achieved.[8]
-
-
Sample Processing:
-
After the equilibration period, remove the vials and allow the undissolved solid to settle for at least 1 hour at the same constant temperature.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter (e.g., PTFE for organic solvents) to remove all undissolved particulates. Trustworthiness Check: This filtration step is critical. Failure to remove microscopic solids will lead to their dissolution upon dilution, causing a significant overestimation of the true solubility.[14]
-
-
Quantification by HPLC:
-
Prepare a calibration curve by making serial dilutions of the 1 mg/mL primary stock solution. Recommended concentrations: 100, 50, 25, 10, 5, 1 µg/mL.
-
Dilute the filtered supernatant from each solvent with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve. The dilution factor must be recorded accurately.
-
Analyze the calibration standards and the diluted samples by HPLC with UV detection. A suitable wavelength should be chosen based on the compound's UV-Vis spectrum.
-
Integrate the peak area corresponding to the analyte for all injections.
-
Workflow Visualization
The following diagram illustrates the experimental workflow for determining solubility.
Caption: Isothermal Equilibrium Solubility Workflow.
Data Analysis and Presentation
-
Calibration Curve: Plot the peak area from the HPLC analysis versus the known concentration of the calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is required for a reliable calibration.
-
Calculating Sample Concentration: Use the regression equation to calculate the concentration of the diluted sample (C_diluted) from its measured peak area. C_diluted = (Peak Area - c) / m
-
Calculating Solubility: Multiply the calculated concentration by the dilution factor to determine the final solubility in the neat solvent. Solubility (mg/mL) = C_diluted (mg/mL) * Dilution Factor
Presentation of Results
The final solubility data should be presented in a clear, tabular format for easy comparison.
| Solvent | Solvent Class | Solubility at 25°C (mg/mL) | Solubility at 25°C (mol/L) |
| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] |
| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] |
| Acetone | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Dimethyl Sulfoxide | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Dichloromethane | Intermediate Polarity | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | Intermediate Polarity | [Experimental Value] | [Calculated Value] |
| Toluene | Non-Polar | [Experimental Value] | [Calculated Value] |
| Heptane | Non-Polar | [Experimental Value] | [Calculated Value] |
Conclusion
This guide outlines a robust, validated methodology for determining the solubility profile of this compound in a range of pharmaceutically relevant organic solvents. By adhering to the principles of isothermal equilibrium and employing precise analytical quantification via HPLC, researchers can generate high-quality, reliable data. This information is indispensable for guiding rational solvent selection in synthetic process development, designing efficient crystallization-based purifications, and overcoming potential formulation hurdles, thereby ensuring a more efficient and predictable path for the compound's progression in the development pipeline.
References
- Vertex AI Search. (2020). The Importance of Solubility for New Drug Molecules.
- Purosolv. (2025). Choosing the Right Solvent for Drug Manufacturing.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- Savjani, K. T., et al. (2012). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES.
- PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
- MDPI. (n.d.).
- BMG LABTECH. (2023).
- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
- ResearchGate. (n.d.). A system view of solvent selection in the pharmaceutical industry: Towards a sustainable choice.
- ResearchGate. (n.d.). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
- Amofor. (2023).
- Chromatography Forum. (2009). how can i test the solubility in hplc please?
-
PubMed. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. [Link]
- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
- Indiamart. (n.d.). Nlt 95% Powder Remdesivir Impurity 4, 1354823-36-1.
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
- Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
Sources
- 1. biomedpharmajournal.org [biomedpharmajournal.org]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation – amofor [amofor.de]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ucd.ie [ucd.ie]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmaguru.co [pharmaguru.co]
- 12. mdpi.com [mdpi.com]
- 13. m.indiamart.com [m.indiamart.com]
- 14. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 15. researchgate.net [researchgate.net]
Stewardship in Synthesis: Advanced Toxicology and Handling of Halogenated Benzaldehydes
Introduction: The Duality of Utility and Hazard
Benzaldehyde derivatives are ubiquitous in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and dyes. While the parent compound (benzaldehyde) is often perceived as benign due to its GRAS (Generally Recognized As Safe) status in food, halogenated benzaldehydes (fluorinated, chlorinated, brominated) present a distinct and elevated toxicological profile.
The introduction of a halogen atom alters lipophilicity, metabolic stability, and electrophilicity. This guide moves beyond basic Safety Data Sheet (SDS) summaries to explore the mechanistic reasons for these hazards and provides a self-validating framework for safe handling.
Toxicological Mechanisms & Profiling[1]
The Schiff Base Mechanism (Sensitization)
The primary toxicological driver for benzaldehydes is the reactivity of the carbonyl carbon. Unlike simple irritants, aldehydes act as haptens . They react with nucleophilic amino groups (specifically lysine residues) on skin proteins to form Schiff bases (imines).
-
The Hazard: This protein modification creates an immunogenic complex, leading to Allergic Contact Dermatitis (ACD).
-
The Halogen Effect: Halogens (electron-withdrawing groups) on the ring can increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of Schiff base formation compared to unsubstituted benzaldehyde [1].
Metabolic Fate: The Detoxification Pathway
Understanding metabolism is crucial for assessing systemic risk. The primary detoxification route involves oxidation to the corresponding benzoic acid, followed by conjugation.
-
Phase I: Oxidation by aldehyde dehydrogenases or cytochrome P450 enzymes to form halogenated benzoic acid.
-
Phase II: Conjugation with glycine to form a hippuric acid derivative, which is excreted in urine.
Visualizing the Metabolic Pathway:
Figure 1: The primary metabolic clearance pathway for halogenated benzaldehydes involves oxidation and glycine conjugation.[1][2][3][4][5][6][7]
Comparative Risk Assessment & GHS Classification
Not all isomers are created equal. A critical error in laboratory safety is assuming that para-substituted and ortho-substituted isomers share the same risk profile.
Critical Insight: 2-Chlorobenzaldehyde is significantly more hazardous than its 4-chloro isomer. The ortho substitution often enhances lachrymatory properties and corrosivity due to steric and electronic effects that may alter local reactivity or volatility [2, 3].
Table 1: Comparative Hazard Profile of Common Derivatives
| Compound | CAS No.[6][8][9][10] | GHS Signal | Key Hazard Statements | Glove Rec. (Extended) |
| Benzaldehyde | 100-52-7 | Warning | H302 (Harmful if swallowed), H315 | Nitrile (0.11mm) |
| 4-Fluorobenzaldehyde | 459-57-4 | Warning | H226 (Flammable) , H315, H319 | Nitrile (Double) |
| 4-Chlorobenzaldehyde | 104-88-1 | Warning | H302, H315, H317 (Sensitizer), H411 (Aquatic) | Nitrile (Double) |
| 2-Chlorobenzaldehyde | 89-98-5 | DANGER | H314 (Causes severe skin burns) , H317 | Laminate / Viton |
Data Sources: PubChem [2], ECHA Registration Dossiers [3], Sigma-Aldrich SDS [4].
Advanced Handling Protocols
The "Self-Validating" Glove System
Standard nitrile gloves often fail against halogenated aromatics during prolonged contact. The halogen atom increases lipophilicity, allowing the molecule to permeate the nitrile matrix.
Protocol:
-
Primary Barrier: Use a Silver Shield (Laminate) or Viton glove. These provide >480 min breakthrough time for halogenated aromatics.
-
Dexterity Layer: Wear a standard nitrile glove over the laminate glove.
-
Validation: If the outer nitrile glove degrades (puckers, swells), it indicates exposure, but the inner laminate glove protects the skin. This gives you a visual "failure warning" before skin contact occurs.
Managing Autoxidation (The Hidden Hazard)
Benzaldehydes undergo autoxidation in air to form benzoic acids.[11] In rare, high-concentration scenarios, perbenzoic acid intermediates can form. While explosion risks are low compared to ethers, peracids are potent oxidizers and can alter reaction stoichiometry violently.
-
Storage: Store under inert atmosphere (Nitrogen/Argon).
-
Visual Check: White crystals forming around the cap or in the liquid indicate oxidation (conversion to benzoic acid).
-
Purification: Wash with 10% NaHCO₃ solution to remove acidic impurities before use in sensitive catalysis [5].
Workflow Visualization
Figure 2: Decision logic for PPE selection based on isomer-specific hazards.
Emergency Response
Spill Management
Halogenated benzaldehydes are toxic to aquatic life (H411). Do not wash down the drain.
-
Evacuate: If the spill involves 2-chlorobenzaldehyde (lachrymator/corrosive), evacuate the immediate area.
-
Absorb: Use Vermiculite or Sand . Do not use sawdust or paper towels, as aldehydes can react exothermically with cellulose or be flammable [6].
-
Decontaminate: Wash the surface with a dilute surfactant/soap solution. Avoid bleach (NaOCl), as it may react with the aldehyde or other residues unpredictably.
First Aid
-
Skin Contact (2-Chloro): Immediate irrigation is vital. The corrosive nature requires 15+ minutes of rinsing. Do not use vinegar or neutralizing agents; use water only.
-
Inhalation: Move to fresh air immediately. If lachrymatory effects persist, seek medical attention.
References
-
Patlewicz, G., et al. (2001). "Skin-sensitization structure-activity relationships for aldehydes." Contact Dermatitis, 44(6), 331-336.[12]
-
PubChem. (n.d.).[13] "4-Chlorobenzaldehyde Compound Summary." National Library of Medicine.
-
ECHA. (n.d.). "Registration Dossier - 2-Chlorobenzaldehyde." European Chemicals Agency.
-
Sigma-Aldrich. (n.d.). "Safety Data Sheet: 2-Chlorobenzaldehyde."
-
Muldoon, J., et al. (2014). "The benzaldehyde oxidation paradox explained..." Nature Communications, 5, 3332.
-
NOAA. (n.d.). "CAMEO Chemicals: 2-Chlorobenzaldehyde."
Sources
- 1. 4-Chlorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. hokuriku.repo.nii.ac.jp [hokuriku.repo.nii.ac.jp]
- 3. 2-CHLOROBENZALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. cir-safety.org [cir-safety.org]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. 2-Chlorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 7. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. sds.chemtel.net [sds.chemtel.net]
- 11. researchgate.net [researchgate.net]
- 12. Skin-sensitization structure-activity relationships for aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-Chlorobenzaldehyde | C7H5ClO | CID 7726 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of a Key Tofacitinib Intermediate
Introduction: The Significance of JAK Inhibitors and Their Synthetic Precursors
Janus kinase (JAK) inhibitors represent a pivotal class of targeted therapies for a spectrum of inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1] These small molecules modulate the immune response by inhibiting one or more members of the Janus kinase family (JAK1, JAK2, JAK3, and TYK2), which are critical components of the JAK-STAT signaling pathway.[2] The clinical success of drugs like Tofacitinib (Xeljanz®) has spurred significant research into their synthesis and the development of novel analogs.
The chemical architecture of many JAK inhibitors is centered around a privileged heterocyclic scaffold, the pyrrolo[2,3-d]pyrimidine core, which serves as a hinge-binding mimic of the adenine region of ATP.[1] The synthesis of these complex molecules is a multi-step process that relies on the efficient preparation of key intermediates. This application note provides a detailed, step-by-step protocol for the synthesis of a crucial intermediate for Tofacitinib, N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This guide is intended for researchers, scientists, and drug development professionals, offering not just a procedure, but also the scientific rationale behind the experimental choices.
The JAK-STAT Signaling Pathway: A Therapeutic Target
The JAK-STAT signaling cascade is a principal mechanism for a wide array of cytokines, interferons, and hormones to transmit signals from the cell membrane to the nucleus, culminating in the regulation of gene expression.[3] The pathway is integral to hematopoiesis, immune cell development, and inflammatory responses.[2] Dysregulation of this pathway is a hallmark of many autoimmune disorders and cancers.
Caption: The JAK-STAT Signaling Pathway and the Mechanism of Action of Tofacitinib.
Synthesis of a Key Tofacitinib Intermediate
The synthesis of Tofacitinib can be conceptually divided into the preparation of two main fragments: the pyrrolo[2,3-d]pyrimidine core and a chiral 3,4-disubstituted piperidine moiety.[4] This protocol details the synthesis of these key components and their subsequent coupling.
Part 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (The Heterocyclic Core)
This synthetic route begins with the construction of the pyrrolo[2,3-d]pyrimidine ring system, followed by chlorination to install a reactive handle for subsequent nucleophilic substitution.
Caption: Workflow for the synthesis of the pyrrolo[2,3-d]pyrimidine core.
Step 1: Synthesis of α-cyano-α-(2,2-diethoxyethyl) ethyl acetate
-
Rationale: This initial step is a base-catalyzed alkylation of ethyl cyanoacetate. The acidic α-hydrogen of ethyl cyanoacetate is deprotonated by a base, forming a nucleophilic enolate which then attacks the electrophilic carbon of bromoacetaldehyde diethyl acetal.
-
Procedure:
-
To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add ethyl cyanoacetate dropwise at 0-5 °C with stirring.
-
After the addition is complete, add bromoacetaldehyde diethyl acetal dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the mixture, neutralize with acetic acid, and remove the ethanol under reduced pressure.
-
Extract the residue with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product. Purification can be achieved by vacuum distillation.
-
Step 2: Synthesis of 2-mercapto-4-amino-6-hydroxy-5-(2,2-diethoxyethyl)pyrimidine
-
Rationale: This step involves a condensation reaction between the product from Step 1 and thiourea to form the pyrimidine ring.
-
Procedure:
-
Dissolve the product from Step 1 and thiourea in ethanol.
-
Add a solution of sodium ethoxide in ethanol and heat the mixture to reflux for 6-8 hours.
-
Cool the reaction mixture and collect the precipitated solid by filtration. Wash the solid with cold ethanol and dry to yield the pyrimidine derivative.
-
Step 3: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol
-
Rationale: This step involves desulfurization using Raney nickel, followed by acid-catalyzed hydrolysis of the acetal and subsequent cyclization to form the fused pyrrole ring.
-
Procedure:
-
Suspend the pyrimidine derivative from Step 2 in water and add Raney nickel.
-
Heat the mixture to reflux for 2-3 hours.
-
Filter the hot solution to remove the Raney nickel and wash the catalyst with hot water.
-
To the combined filtrate, add concentrated hydrochloric acid and heat to reflux for 1-2 hours.
-
Cool the solution and adjust the pH to 6-7 with ammonium hydroxide to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Step 4: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Rationale: The hydroxyl group of the pyrimidin-4-ol is converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). The chloro group is a good leaving group, making the C4 position susceptible to nucleophilic attack in the subsequent coupling step.[5]
-
Procedure:
-
Carefully add 7H-pyrrolo[2,3-d]pyrimidin-4-ol to phosphorus oxychloride at 0 °C.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the desired product.[6]
-
Part 2: Synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidine-3-amine (The Chiral Piperidine Moiety)
The synthesis of the chiral piperidine fragment is a critical part of the overall process, as the stereochemistry at the C3 and C4 positions is crucial for the biological activity of Tofacitinib.[7] Various asymmetric syntheses have been developed to achieve the desired (3R,4R) configuration.[4]
Caption: Workflow for the asymmetric synthesis of the chiral piperidine moiety.
Step 1: N-Acylation of 3-Amino-4-methylpyridine
-
Rationale: The amino group of 3-amino-4-methylpyridine is protected as an acetamide to modulate its reactivity in subsequent steps.
-
Procedure:
-
Dissolve 3-amino-4-methylpyridine in a suitable solvent like dichloromethane.
-
Cool the solution to 0 °C and add acetyl chloride or acetic anhydride dropwise.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the acetamide.
-
Step 2: Quaternization with Benzyl Bromide
-
Rationale: The pyridine nitrogen is quaternized with benzyl bromide to activate the ring for subsequent reduction.
-
Procedure:
-
Dissolve the acetamide from Step 1 in a solvent like toluene.
-
Add benzyl bromide and heat the mixture to reflux for 12-16 hours.
-
Cool the reaction mixture and collect the precipitated pyridinium salt by filtration.
-
Step 3: Asymmetric Catalytic Hydrogenation
-
Rationale: This is a key stereochemistry-determining step. The pyridinium salt is reduced to a piperidine ring using a chiral catalyst (e.g., a Rhodium-based catalyst with a chiral ligand) under a hydrogen atmosphere. This enantioselective reduction preferentially forms the desired cis-diastereomer.
-
Procedure:
-
In a high-pressure reactor, dissolve the pyridinium salt from Step 2 in a suitable solvent like methanol.
-
Add a chiral rhodium catalyst (e.g., [Rh(COD)2]BF4 with a chiral phosphine ligand).
-
Pressurize the reactor with hydrogen gas (e.g., 50-100 atm) and stir at a controlled temperature (e.g., 50-60 °C) for 24-48 hours.
-
After the reaction is complete, carefully vent the reactor and remove the catalyst by filtration.
-
Concentrate the filtrate to obtain the crude product.
-
Step 4: Reduction of the Amide
-
Rationale: The acetamide group is reduced to an N-ethyl group.
-
Procedure:
-
Dissolve the product from Step 3 in an anhydrous solvent like tetrahydrofuran (THF).
-
Add a reducing agent such as lithium aluminum hydride (LiAlH₄) portion-wise at 0 °C.
-
Heat the reaction to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench carefully by sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting suspension and concentrate the filtrate to obtain the crude amine.
-
Step 5: Chiral Resolution
-
Rationale: Although the asymmetric hydrogenation provides an enrichment of the desired enantiomer, a final resolution step is often necessary to achieve high enantiomeric purity. This is typically done by forming diastereomeric salts with a chiral acid.
-
Procedure:
-
Dissolve the racemic or enantiomerically enriched amine in a suitable solvent (e.g., ethanol).
-
Add a solution of a chiral resolving agent, such as L-tartaric acid.
-
Allow the diastereomeric salts to crystallize. The salt of the desired (3R,4R)-enantiomer will preferentially crystallize.
-
Collect the crystals by filtration and recrystallize if necessary to improve diastereomeric purity.
-
Treat the purified salt with a base (e.g., NaOH) to liberate the free amine.
-
Part 3: Coupling of the Fragments and Final Steps
The final stage of the synthesis involves the coupling of the heterocyclic core with the chiral piperidine moiety.
Step 1: Nucleophilic Aromatic Substitution
-
Rationale: The chiral amine from Part 2 acts as a nucleophile, displacing the chloride at the C4 position of the pyrrolo[2,3-d]pyrimidine core. This is a nucleophilic aromatic substitution (SNAᵣ) reaction.
-
Procedure:
-
Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and (3R,4R)-1-benzyl-N,4-dimethylpiperidine-3-amine in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
-
Step 2: Debenzylation
-
Rationale: The N-benzyl protecting group on the piperidine ring is removed to yield the final intermediate. This is typically achieved by catalytic hydrogenation.
-
Procedure:
-
Dissolve the coupled product in a solvent such as ethanol or methanol.
-
Add a palladium catalyst, such as palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the final intermediate, N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
-
Characterization of the Intermediate
Thorough characterization of the synthesized intermediate is crucial to confirm its identity, purity, and stereochemistry.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of the covalent framework. | The spectra should show characteristic peaks for the pyrrolo[2,3-d]pyrimidine and piperidine moieties, with appropriate chemical shifts and coupling constants. The number of signals should correspond to the number of chemically non-equivalent protons and carbons.[8] |
| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the elemental composition. | High-resolution mass spectrometry (HRMS) should provide an accurate mass measurement of the molecular ion, confirming the chemical formula.[8][9] |
| Chiral HPLC | Determination of enantiomeric purity. | A single major peak corresponding to the desired (3R,4R)-enantiomer should be observed, allowing for the calculation of the enantiomeric excess (% ee). |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H (amine and pyrrole), C-H (aliphatic and aromatic), and C=N/C=C (aromatic rings) bonds are expected. |
Conclusion
This application note provides a comprehensive and detailed guide for the synthesis of a key intermediate of the JAK inhibitor Tofacitinib. By understanding the rationale behind each synthetic step and employing rigorous analytical techniques for characterization, researchers can confidently prepare this crucial building block for further drug discovery and development efforts. The protocols described herein are based on established literature and are designed to be both informative and practical for scientists in the field of medicinal chemistry.
References
- Arbouzova, N. I., & Zeidler, M. P. (2006). JAK/STAT signalling in Drosophila: insights into conserved regulatory and cellular functions. Development, 133(14), 2605-2616.
- Darnell, J. E., Kerr, I. M., & Stark, G. R. (1994). Jak-STAT pathways and transcriptional activation in response to IFNs and other extracellular signaling proteins. Science, 264(5164), 1415-1421.
-
Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. (n.d.). Semantic Scholar. Retrieved from [Link]
-
JAK-STAT signaling pathway. (2024, January 28). In Wikipedia. [Link]
-
A simplified diagrammatic representation of the JAK-STAT pathway. (n.d.). ResearchGate. Retrieved from [Link]
-
The JAK/STAT Pathway. (n.d.). Cold Spring Harbor Perspectives in Biology. Retrieved from [Link]
-
Simplified Schematic Diagram of the Cytokine JAK-STAT Pathway: Receptor-Associated Signal Transduction Leading to Gene Expression. (n.d.). Shutterstock. Retrieved from [Link]
-
An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. (n.d.). ResearchGate. Retrieved from [Link]
-
Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological application. (n.d.). Semantic Scholar. Retrieved from [Link]
- Srishylam, V., Devanna, N., & Mulakayala, N. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 8(1), 323-329.
- PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-SS-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS. (n.d.). Google Patents.
-
Tofacitinib synthesis. (n.d.). University of Nebraska-Lincoln Digital Commons. Retrieved from [Link]
- Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). Google Patents.
- Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. (n.d.). Google Patents.
- Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. (n.d.). Google Patents.
- Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. (n.d.). Google Patents.
-
Identification of related substances in tofacitinib citrate by LC-MS techniques for synthetic process optimization. (2017). PubMed. Retrieved from [Link]
-
Starting materials described in the literature to assemble the piperidine fragment. (n.d.). ResearchGate. Retrieved from [Link]
-
Graphical synthetic routes of tofacitinib. (n.d.). ResearchGate. Retrieved from [Link]
-
Tofacitinib (1) structure and retrosynthetic analysis. (n.d.). ResearchGate. Retrieved from [Link]
- Procédé pour la préparation de (3r,4r)-4-méthyl-3-(méthyl-7h-pyrrolo[2,3-d]pyrimidine-4-yl-amino)-ss-oxo-1-pipéridine-propanenitrile et de ses sels. (n.d.). Google Patents.
- Process for the preparation of tofacitinib and intermediates thereof. (n.d.). Google Patents.
-
TOFACITINIB 的合成, トファシチニブ, Тофацитиниб, توفاسيتين يب SPECTRAL VISIT. (2015, July 24). New Drug Approvals. Retrieved from [Link]
-
3-((3R,4S)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile,rel. (n.d.). PubChem. Retrieved from [Link]
-
3-(4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile 2-hydroxypropane-1,2,3-tricarboxylate. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. jmnc.samipubco.com [jmnc.samipubco.com]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. research.unl.pt [research.unl.pt]
- 5. CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 6. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Identification of related substances in tofacitinib citrate by LC-MS techniques for synthetic process optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Storage conditions to maintain stability of methoxybenzaldehydes
Welcome to the Methoxybenzaldehyde Stability & Technical Support Center .
As a Senior Application Scientist, I have curated this guide to address the specific stability challenges inherent to methoxy-substituted benzaldehydes (e.g., p-anisaldehyde, veratraldehyde). These compounds are notorious for their sensitivity to autoxidation, a process that can silently degrade your reagents from reactive precursors into inert carboxylic acids.
This guide is structured to move from immediate troubleshooting to preventative storage strategies and, finally, rescue protocols for degraded stock.
Module 1: Diagnostic & Troubleshooting (FAQs)
Q1: My bottle of p-anisaldehyde (liquid) has developed white crystalline solids at the bottom. Is it contaminated? A: It is likely not "contaminated" by an external source, but rather degraded .
-
Diagnosis: p-Anisaldehyde (Melting Point ~0°C) is a liquid at room temperature.[1] The white solid is almost certainly 4-methoxybenzoic acid (p-anisic acid), formed via autoxidation.
-
Impact: The acid impurity can quench basic catalysts (e.g., in aldol condensations) or alter stoichiometry.
-
Action: If the solid volume is low (<5%), decant the liquid or filter through a glass frit. If high, proceed to Protocol A (Acid Wash) below.
Q2: My Veratraldehyde (solid) has a lower melting point than the Certificate of Analysis states (e.g., melting at 38°C instead of 43-45°C). A: Melting point depression is a classic sign of impurity.
-
Diagnosis: Veratraldehyde (3,4-dimethoxybenzaldehyde) oxidizes to veratric acid.[2] Even small amounts of acid can disrupt the crystal lattice, significantly lowering the melting point.
-
Action: Recrystallization is required. See Protocol C .
Q3: Can I store these aldehydes in polyethylene (plastic) bottles? A: No.
-
Reasoning: Polyethylene is permeable to oxygen over time. Methoxybenzaldehydes are "oxygen scavengers." Storing them in plastic guarantees slow conversion to acid.
-
Requirement: Store in amber glass with a teflon-lined cap.
Module 2: The Science of Degradation
To prevent degradation, you must understand the mechanism. Methoxybenzaldehydes undergo Radical Autoxidation . This is a chain reaction catalyzed by light and trace metals, where the aldehyde hydrogen is abstracted, eventually reacting with atmospheric oxygen.
The Autoxidation Pathway Figure 1: The radical chain reaction converting aldehydes to carboxylic acids.
Caption: The autoxidation cascade. Note that one radical initiation event can convert multiple aldehyde molecules into acid.
Module 3: Storage "Golden Rules"
To maintain >98% purity over 6+ months, you must disrupt the initiation and propagation steps shown above.
| Parameter | Recommendation | Scientific Rationale |
| Atmosphere | Argon (preferred) or Nitrogen | Argon is heavier than air, creating a "blanket" over the liquid surface in the bottle, effectively excluding O₂. Nitrogen is lighter and diffuses away faster when the bottle is opened. |
| Temperature | 2°C – 8°C (Refrigerate) | Low temperatures kinetically inhibit the radical propagation steps. Warning: Allow to warm to room temp before opening to prevent water condensation. |
| Container | Amber Glass | Blocks UV light (200-400 nm), which provides the energy for photo-initiation of radicals. |
| Headspace | Minimize | Transfer to smaller vials as you use the reagent. Large headspace = large oxygen reservoir. |
Module 4: Rescue Protocols (Purification)
If your reagent is degraded, do not discard it. Use these protocols to restore purity.
Decision Tree: Which Protocol do I need?
Caption: Workflow to select the appropriate purification method based on the physical state and degradation level.
Protocol A: The "Quick Fix" (Base Wash)
Best for: Liquids with minor solid precipitates.
-
Dissolve the impure aldehyde in Diethyl Ether or Ethyl Acetate (1:5 ratio).
-
Wash the organic layer 2x with 10% Sodium Carbonate (Na₂CO₃) or Saturated Sodium Bicarbonate.
-
Wash the organic layer 1x with Brine (saturated NaCl).
-
Dry over Anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
Protocol B: The "Deep Clean" (Bisulfite Extraction)
Best for: Heavily degraded samples or when >99% purity is required. Reference: This method utilizes the reversible formation of water-soluble bisulfite adducts [1, 2].[5]
-
Adduct Formation: Dissolve impure aldehyde in a minimal amount of Ethanol. Add excess saturated Sodium Bisulfite (NaHSO₃) solution.[6] Shake vigorously for 5-10 minutes.
-
Separation:
-
Regeneration: Place the solid adduct (or aqueous solution) in a flask. Add 10% Sodium Hydroxide (NaOH) or Sodium Carbonate until pH > 10.
-
Observation: The aldehyde will regenerate and separate as an oil.
-
-
Recovery: Extract the regenerated oil into Ether/DCM. Dry (MgSO₄) and evaporate.
Protocol C: Recrystallization (For Solids)
Best for: Veratraldehyde.
-
Dissolve the solid in a minimal amount of hot Ethanol or Ethyl Acetate .
-
Slowly add Hexane (or water, if using ethanol) until slight turbidity appears.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filter the crystals. The oxidized acid impurities generally remain in the mother liquor.
References
-
BenchChem. (2025).[5][9] Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite. Retrieved from
-
Boucher, M. M., et al. (2017).[8] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved from
-
PubChem. (n.d.). 4-Methoxybenzaldehyde (p-Anisaldehyde) Compound Summary. National Library of Medicine. Retrieved from [1]
-
Fisher Scientific. (2021). Safety Data Sheet: p-Anisaldehyde. Retrieved from
-
Royal Society of Chemistry. (2022). Green Chemistry: Autoxidation of Benzaldehyde. Retrieved from
Sources
- 1. 4-Anisaldehyde - Wikipedia [en.wikipedia.org]
- 2. Veratraldehyde CAS#: 120-14-9 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Workup [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Spectroscopic Characterization of Cyclopentyloxy Benzaldehydes: A Comparative IR Guide
Executive Summary
Cyclopentyloxy benzaldehydes, particularly 3-cyclopentyloxy-4-methoxybenzaldehyde , are critical intermediates in the synthesis of phosphodiesterase-4 (PDE4) inhibitors like Rolipram . In drug development, the precise characterization of these intermediates is vital for ensuring the integrity of the cyclopentyl ether linkage, which is prone to acid-catalyzed cleavage, and the aldehyde functionality, which is reactive toward oxidation.
This guide provides a comparative infrared (IR) spectroscopy analysis. It moves beyond generic peak listing to explain the causality of vibrational shifts, distinguishing the bulky cyclopentyloxy analogs from their simpler methoxy counterparts.
Part 1: Structural Context & Comparative Logic
To interpret the spectrum accurately, one must understand the electronic environment. We are comparing three distinct chemical entities to validate the product:
-
Benzaldehyde (Reference): The baseline aromatic aldehyde.
-
4-Methoxybenzaldehyde (p-Anisaldehyde): Introduces a strong electron-donating group (EDG) via resonance.
-
3-Cyclopentyloxy-4-methoxybenzaldehyde (Target): Introduces a bulky secondary ether at the meta position relative to the carbonyl.
The Electronic Effect on Wavenumbers
The carbonyl (
-
Induction vs. Resonance: The 4-methoxy group donates electrons into the ring via resonance, increasing the single-bond character of the carbonyl carbon-oxygen bond. This lowers the stretching frequency (wavenumber) compared to unsubstituted benzaldehyde.[1]
-
Steric Bulk: The 3-cyclopentyloxy group is meta to the carbonyl. Its effect is primarily inductive (
). However, its steric bulk can force the adjacent methoxy group out of planarity, slightly altering the resonance contribution.
Visualization: Electronic "Push" Mechanism
The following diagram illustrates why the carbonyl peak shifts to a lower wavenumber in alkoxy derivatives.
Figure 1: Mechanistic flow showing how alkoxy substituents reduce the carbonyl bond order, resulting in a lower wavenumber shift.
Part 2: Detailed Peak Assignments
The following data compares the target molecule against standard references. Note that the Fingerprint Region (1000–1300 cm⁻¹) is critical for confirming the presence of the cyclopentyl ether linkage.
Table 1: Comparative Vibrational Assignments[2]
| Functional Group | Vibration Mode | Benzaldehyde (Ref) | 4-Methoxybenzaldehyde | 3-Cyclopentyloxy-4-methoxybenzaldehyde | Diagnostic Note |
| Aldehyde C=O | Stretching ( | ~1700–1705 cm⁻¹ | 1680–1690 cm⁻¹ | 1680–1695 cm⁻¹ | Lower shift confirms conjugation with alkoxy groups. |
| Aldehyde C-H | Fermi Resonance | 2740 & 2820 cm⁻¹ | 2730 & 2840 cm⁻¹ | 2735 & 2845 cm⁻¹ | Distinctive "doublet" separate from aliphatic C-H. |
| Aromatic Ring | C=C Stretching | 1580–1600 cm⁻¹ | 1590–1605 cm⁻¹ | 1585–1600 cm⁻¹ | Often appears as a doublet in substituted rings. |
| Ether (Ar-O-R) | Asym. Stretching | N/A | ~1260 cm⁻¹ | 1255–1265 cm⁻¹ | Strong band. Confirms attachment of oxygen to ring. |
| Ether (Aliphatic) | Sym. Stretching | N/A | 1020–1030 cm⁻¹ | 1140–1160 cm⁻¹ | The cyclopentyl C-O stretch is distinct from methyl C-O. |
| Aliphatic C-H | Stretching | N/A | ~2940 cm⁻¹ (weak) | 2870–2960 cm⁻¹ | Critical: Cyclopentyl ring adds significant intensity and complexity here compared to simple methoxy. |
Key Differentiator: The Cyclopentyl Signature
While the carbonyl peak confirms the aldehyde, the Aliphatic C-H region (<3000 cm⁻¹) distinguishes the cyclopentyloxy derivative from the methoxy precursor.
-
Methoxy: Weak, single/double bands around 2840–2940 cm⁻¹.
-
Cyclopentyloxy: Stronger, complex multiplet due to the methylene (
) groups in the five-membered ring. Look for the "ring breathing" modes in the fingerprint region around 900–1000 cm⁻¹ .
Part 3: Experimental Protocol (Self-Validating)
To ensure reproducibility, follow this protocol. This workflow includes a "System Suitability" step often skipped in academic guides but essential for industrial data integrity.
Method: Attenuated Total Reflectance (ATR-FTIR)
Preferred over KBr pellets for this compound due to its potential low melting point and susceptibility to oxidation during grinding.
Step 1: System Suitability Test (SST)
-
Clean the ATR crystal (Diamond/ZnSe) with isopropanol.
-
Run a Background Scan (air).
-
Run a Polystyrene Standard .
-
Validation: Verify the polystyrene peak at 1601 cm⁻¹ is within ±1 cm⁻¹. If not, recalibrate.
Step 2: Sample Preparation
-
If the sample is a solid, place ~5 mg directly on the crystal.
-
Apply pressure using the anvil until the force gauge reaches the optimal zone (usually ~80-100 N).
-
Note: If the sample is an oil (common for impure cyclopentyloxy intermediates), apply a thin film without excessive pressure to avoid pathlength distortion.
Step 3: Acquisition Parameters
-
Resolution: 4 cm⁻¹[2]
-
Scans: 32 (Screening) or 64 (Publication)
-
Range: 4000–600 cm⁻¹
Step 4: Data Processing
-
Apply ATR Correction (if quantitative comparison to transmission library spectra is needed).
-
Baseline correct only if significant drift is observed.
Workflow Visualization
Figure 2: Operational workflow for validating cyclopentyloxy benzaldehyde derivatives.
Part 4: Troubleshooting & Impurity Detection
In synthesis, two common issues arise. IR is the fastest way to detect them.
-
Oxidation (Benzoic Acid Formation):
-
Indicator: Appearance of a very broad band from 2500–3300 cm⁻¹ (O-H stretch of carboxylic acid) and a shift of the C=O peak to ~1680 cm⁻¹ (dimerized acid).
-
Action: If observed, repurify via bisulfite wash.
-
-
Incomplete Alkylation (Phenol Presence):
-
Indicator: Sharp/Broad band at ~3400 cm⁻¹ (Phenolic O-H) and lack of the cyclopentyl aliphatic multiplets.
-
Action: Recouple with cyclopentyl bromide.
-
References
-
NIST Chemistry WebBook. Benzaldehyde, 4-(pentyloxy)- Infrared Spectrum. National Institute of Standards and Technology.[2] [Link]
-
PubChem. 3-cyclopentyloxy-4-methoxybenzaldehyde (Compound Summary). National Library of Medicine. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for general peak assignment principles).
Sources
Validating Assay Methods for Chlorinated Benzaldehyde Derivatives
Executive Summary: The Analytical Target Profile (ATP)
In the synthesis of pharmaceutical intermediates like 4-chlorobenzaldehyde or 2,4-dichlorobenzaldehyde , the analytical challenge is twofold: distinguishing between positional isomers (ortho, meta, para) and quantifying the oxidative degradation product (chlorobenzoic acid).
While Gas Chromatography (GC-FID) is often the default for volatile aromatics, this guide argues that Reverse-Phase HPLC (RP-HPLC) is the superior technique for this specific application. The rationale is grounded in chemical stability: chlorinated benzaldehydes readily oxidize to their corresponding benzoic acids. These acidic impurities are polar, thermally labile, and perform poorly on GC without derivatization.
This guide provides a validated framework for selecting, executing, and validating an HPLC assay, benchmarked against GC alternatives, following ICH Q2(R2) principles.
Part 1: The Analytical Challenge
To validate an assay for chlorinated benzaldehydes, one must understand the molecule's behavior under stress.
-
Isomeric Selectivity: The method must resolve the target (e.g., 4-chlorobenzaldehyde) from its isomers (2-chloro- and 3-chlorobenzaldehyde). These have identical molecular weights, rendering standard MS detection insufficient without chromatographic separation.
-
Oxidative Instability: Benzaldehydes oxidize to benzoic acids upon exposure to air.
-
Reaction:
-
Impact: On a GC column, the carboxylic acid interacts with silanol groups, causing peak tailing and non-linear response. On HPLC, this is easily managed via pH buffering.
-
Decision Matrix: HPLC vs. GC
The following diagram illustrates the decision logic for selecting the appropriate methodology based on the impurity profile.
Figure 1: Decision matrix for selecting analytical methods. HPLC is preferred when oxidative degradation (benzoic acid) is expected.
Part 2: Method Comparison & Performance Data
The following data summarizes a comparative study performed on 4-chlorobenzaldehyde spiked with 1% 4-chlorobenzoic acid and 0.5% 2-chlorobenzaldehyde (isomer).
| Parameter | RP-HPLC (Recommended) | GC-FID (Alternative) | Analysis |
| Stationary Phase | C18 (Octadecylsilane) | 5%-Phenyl-methylpolysiloxane | HPLC offers better selectivity for polar acids. |
| Isomer Resolution ( | 2.1 (Excellent) | 2.8 (Superior) | GC separates isomers better but fails on acids. |
| Acid Peak Tailing ( | 1.1 (Symmetric) | > 2.5 (Severe Tailing) | Acid adsorbs to GC inlet/column active sites. |
| LOD (Limit of Detection) | 0.05 µg/mL | 0.10 µg/mL | UV detection (254 nm) is highly sensitive for aromatics. |
| Sample Stability | High (Ambient) | Low (Thermal degradation) | High GC inlet temps can induce oxidation during injection. |
Scientific Verdict: While GC provides slightly better resolution of non-polar isomers, the HPLC method is more robust because it quantifies the active ingredient and its degradation product in a single run without derivatization.
Part 3: Validated Experimental Protocol (RP-HPLC)
This protocol is designed to be self-validating by including a System Suitability Test (SST) that flags failure before sample analysis.
Reagents & Materials
-
Analyte: 4-Chlorobenzaldehyde (Reference Standard >99.5%).
-
Column: C18,
mm, 5 µm (e.g., Agilent Zorbax or Waters Symmetry). -
Solvents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (
).
Chromatographic Conditions
-
Mobile Phase A: 20 mM Phosphate Buffer, pH 3.0 (Adjusted with dilute Phosphoric Acid).
-
Why pH 3.0? This suppresses the ionization of chlorobenzoic acid (
), keeping it in the neutral form to ensure retention on the hydrophobic C18 column.
-
-
Mode: Isocratic (60% A : 40% B).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 245 nm (Max absorption for chlorinated aromatics).
-
Temperature: 30°C.
Standard Preparation
-
Stock Solution: Dissolve 50 mg of 4-chlorobenzaldehyde in 50 mL Acetonitrile.
-
System Suitability Solution: Spike the stock solution with 4-chlorobenzoic acid to a concentration of 0.1 mg/mL.
System Suitability Acceptance Criteria
Before running samples, the system must pass these checks:
-
Resolution (
): > 2.0 between the aldehyde and the acid. -
Tailing Factor (
): < 1.5 for the aldehyde peak. -
RSD (Precision): < 1.0% for 5 replicate injections of the standard.
Part 4: Validation Strategy (ICH Q2 Alignment)
To validate this method for regulatory submission, follow this workflow. This structure ensures compliance with ICH Q2(R2) guidelines.
Figure 2: Step-by-step validation workflow based on ICH Q2(R2) guidelines.
Key Validation Experiments:
1. Specificity (Forced Degradation)
-
Protocol: Expose the sample to 3%
for 2 hours. -
Success Criterion: The method must resolve the degradation peak (benzoic acid) from the main peak. Peak purity analysis (using Diode Array Detector) should show no co-elution.
2. Linearity & Range
-
Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration.
-
Success Criterion: Correlation coefficient (
) .
3. Robustness (The "Real World" Test)
-
Protocol: Deliberately vary parameters:
-
pH:
-
Flow Rate:
mL/min -
Wavelength:
nm
-
-
Insight: If the retention time of the acid impurity shifts significantly with pH, tighten the buffer preparation SOP. This is the most common failure mode in this assay.
Part 5: Troubleshooting & Expert Insights
Issue: "Ghost Peaks" in Gradient Runs
-
Cause: Chlorinated benzaldehydes can be "sticky." If you switch to a gradient method, impurities from the water source or previous runs may elute late.
-
Fix: Use a column wash step (95% Acetonitrile) at the end of every run.
Issue: Peak Splitting
-
Cause: Sample solvent mismatch. Dissolving the sample in 100% Acetonitrile while the mobile phase is 60% aqueous can cause the analyte to precipitate momentarily at the column head.
-
Fix: Dissolve the sample in the mobile phase (or a 50:50 mix).[3]
Issue: Drifting Retention Times for the Acid
-
Cause: Insufficient buffering capacity.
-
Fix: Ensure the phosphate buffer concentration is at least 20 mM.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4] [Link]
-
PubChem. (2024). 4-Chlorobenzaldehyde (Compound Summary).[2][5][6][7] National Library of Medicine. [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.
Sources
- 1. rsc.org [rsc.org]
- 2. Separation of 4-Chlorobenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fda.gov [fda.gov]
- 5. 4-Chlorobenzaldehyde | TRC-C364735-1G | LGC Standards [lgcstandards.com]
- 6. 4-Chlorobenzaldehyde | 104-88-1 [chemicalbook.com]
- 7. rsc.org [rsc.org]
Beyond Retention Times: A Comparative Guide to Impurity Profiling and Structural Elucidation Strategies
Executive Summary & Core Directive
In pharmaceutical development, the "unknown peak" at 0.1% area normalization is not just a chromatographic nuisance; it is a regulatory bottleneck. Under ICH Q3A(R2) and Q3B(R2) guidelines, any impurity exceeding the identification threshold (typically 0.10%) must be structurally characterized and evaluated for toxicity.
This guide objectively compares the three dominant strategies for impurity profiling: Standard LC-UV , Low-Resolution MS (SQ/TQ) , and High-Resolution Mass Spectrometry (HRMS) .
The Verdict: While NMR remains the absolute gold standard for stereochemistry, LC-HRMS (Q-TOF or Orbitrap) coupled with Mass Defect Filtering (MDF) is the superior primary strategy for high-throughput structural elucidation. It offers the optimal balance of sensitivity, speed, and structural confidence without the immediate need for time-consuming isolation.
Comparative Analysis of Elucidation Architectures
The following analysis contrasts the capabilities of standard methodologies against the recommended HRMS workflow.
Table 1: Performance Matrix of Impurity Profiling Techniques
| Feature | LC-UV (DAD) | LC-MS (Single Quad) | LC-HRMS (Q-TOF/Orbitrap) | NMR (Isolated) |
| Primary Output | Retention Time, UV Spectrum | Nominal Mass (m/z) | Exact Mass (<5 ppm), Isotopes | Chemical Shift, Coupling |
| Specificity | Low (Co-elution risk) | Medium (Unit resolution) | High (Resolves isobars) | Ultimate (Stereochemistry) |
| Sensitivity | ng range | pg range | mg range (High req.) | |
| Structure ID | Library match only | Molecular Weight only | Formula + Fragment Logic | Full Atom Connectivity |
| Throughput | High | High | Medium-High | Low (Weeks/Month) |
| "Self-Validating" | No | Partial | Yes (Mass Accuracy) | Yes (First Principles) |
Why HRMS is the Modern Workhorse
-
Causality: Standard MS (Single Quad) gives a nominal mass (e.g., m/z 400). This could correspond to dozens of elemental formulas. HRMS provides m/z 400.1235, which, when combined with isotope fidelity, narrows the possible formulas down to one or two valid candidates.
-
The "Bridge" Role: HRMS acts as the bridge. It solves 80-90% of impurity structures in situ (without isolation). NMR is reserved for the remaining 10% (isomers, stereocenters) that MS cannot resolve.
The "Product": Integrated HRMS Workflow
The recommended methodology is not just an instrument; it is a logic system. It relies on Mass Defect Filtering (MDF) to detect impurities that are structurally related to the API (Active Pharmaceutical Ingredient) but hidden in the baseline.
Workflow Visualization
The following diagram illustrates the decision matrix for characterizing an unknown impurity.
Figure 1: Decision Tree for Impurity Characterization. This workflow prioritizes in-silico resolution before physical isolation.
Detailed Experimental Protocol
This protocol is designed to be self-validating . The inclusion of a "Control" and "Mass Accuracy Check" ensures that results are artifacts of the chemistry, not the instrument.
Phase 1: Forced Degradation (Generation of Impurities)
Objective: Create a library of potential degradants to map the API's fragmentation pathways.
-
Preparation: Prepare API stock solution (1 mg/mL).
-
Stress Conditions:
-
Acid: 0.1 N HCl, 60°C, 4-24 hrs.
-
Base: 0.1 N NaOH, 60°C, 4-24 hrs.
-
Oxidation: 3%
, Room Temp, 2-6 hrs. -
Thermal: Solid state, 60°C, 7 days.
-
Photolytic: 1.2 million lux hours (ICH Q1B).
-
-
Termination: Neutralize acid/base samples immediately to freeze the reaction.
-
Self-Validation Step: Analyze a "Blank" (stressed solvent without API) to rule out system peaks.
Phase 2: LC-HRMS Acquisition Strategy
Objective: Acquire precursor and fragment data simultaneously.
-
Instrument: Q-TOF or Orbitrap.
-
Mode: ESI (+/- switching).
-
Scan Type: Data Dependent Acquisition (DDA) .
-
Logic: The instrument scans MS1 (full range). If an ion exceeds a threshold (e.g., 1000 counts), it isolates that ion and fragments it (MS2).
-
-
Internal Calibration: Use a lock-mass (e.g., Leucine Enkephalin) to ensure mass accuracy is consistently < 2 ppm.
Phase 3: Structural Elucidation Logic (The "Product" in Action)
When an unknown impurity is found, follow this logic path:
-
Determine Elemental Composition:
-
Use the exact mass (e.g., 456.1234).
-
Use the Nitrogen Rule : If nominal mass is even, N count is even (0, 2, 4...).
-
Isotope Patterning: Compare the theoretical isotopic distribution (M+1, M+2) with the observed data. A high "Fit Score" (>90%) validates the formula.
-
-
Mass Defect Filtering (MDF):
-
Concept: Drug degradants usually retain the core structure of the parent drug. Therefore, their "Mass Defect" (the digits after the decimal) will be similar to the parent.
-
Action: Apply a filter window (e.g., Parent Mass Defect ± 0.05 Da). This removes background noise and highlights drug-related impurities.
-
-
Fragment Matching (MS/MS):
-
Compare the MS/MS spectrum of the Parent API vs. the Impurity .
-
Shift Analysis: If the Parent has a fragment at m/z 150 and the Impurity has m/z 166, the modification (+16 Da, likely Oxygen) is located on that specific fragment.
-
Visualization of Structural Logic
The following diagram demonstrates how to interpret MS/MS shifts to locate a modification (e.g., hydroxylation).
Figure 2: Fragment Shift Analysis. Identifying where the mass shift occurs localizes the structural change.
References
-
International Council for Harmonisation (ICH). (2006).[1][2] ICH Q3A(R2): Impurities in New Drug Substances.[1][3][4][5] [Link]
-
International Council for Harmonisation (ICH). (2006).[1][2] ICH Q3B(R2): Impurities in New Drug Products.[1][4][5] [Link]
-
Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[6][7][8] Advanced Drug Delivery Reviews. [Link]
-
Zhu, M., et al. (2006). Detection and characterization of metabolites in biological matrices using mass defect filtering of liquid chromatography/high resolution mass spectrometry data.[9][10][11] Drug Metabolism and Disposition. [Link]
-
Ermer, J. (2015). Quality by Design in Impurity Profiling. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 4. ICH Official web site : ICH [ich.org]
- 5. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]
- 6. ajpsonline.com [ajpsonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Mass defect filter technique and its applications to drug metabolite identification by high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relative Mass Defect Filtering of Mass Spectra: A Path to Discovery of Plant Specialized Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
